Dilithium;sulfanide

Catalog No.
S1508568
CAS No.
12136-58-2
M.F
HLi2S+
M. Wt
47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilithium;sulfanide

CAS Number

12136-58-2

Product Name

Dilithium;sulfanide

IUPAC Name

dilithium;sulfanide

Molecular Formula

HLi2S+

Molecular Weight

47 g/mol

InChI

InChI=1S/2Li.H2S/h;;1H2/q2*+1;/p-1

InChI Key

ZEBXXUVDYRCDCF-UHFFFAOYSA-M

SMILES

[Li+].[Li+].[SH-]

Canonical SMILES

[Li+].[Li+].[SH-]
  • Solid-State Electrolytes

    Li2S is being investigated as a potential material for solid-state electrolytes in next-generation lithium batteries. These batteries aim to overcome limitations of current lithium-ion batteries, such as flammability and lower energy density. Li2S shows promise due to its high ionic conductivity for lithium ions, which is crucial for efficient battery operation []. However, challenges such as degradation and instability at high voltages are being addressed in ongoing research [].

  • Lithium-Sulfur (Li-S) Batteries

    Li2S is an intermediate product formed during the discharge cycle in lithium-sulfur batteries. These batteries have the potential for significantly higher energy density than lithium-ion batteries. Understanding the formation and reactions of Li2S is crucial for improving the performance and lifespan of Li-S batteries [].

  • Material Science

    Li2S is a useful material for studying various scientific phenomena. Researchers use it to investigate ionic conductivity mechanisms, phase transitions, and the development of new materials with desired properties [].

Dilithium sulfanide is a chemical compound that consists of two lithium atoms and one sulfur atom, represented by the formula Li2S\text{Li}_2\text{S}. This compound is notable for its role in various applications, particularly in energy storage systems such as lithium-sulfur batteries. Dilithium sulfanide appears as a solid yellow-white deliquescent powder and is known for its ability to hydrolyze in air, releasing hydrogen sulfide gas, which has a characteristic foul odor .

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  • Chemical Vapor Deposition: Advanced synthesis techniques such as chemical vapor deposition may also be employed to produce high-purity dilithium sulfanide for specialized applications .
  • Dilithium sulfanide can be synthesized through several methods:

    • Direct Reaction: The most straightforward method involves the direct reaction of lithium metal with sulfur:
      2Li+SLi2S2\text{Li}+\text{S}\rightarrow \text{Li}_2\text{S}
      This reaction typically occurs in an inert atmosphere to prevent oxidation.
    • Solvent-Based Methods: Another approach includes using aprotic solvents to facilitate the formation of lithium polysulfides, which can then be converted into dilithium sulfanide through controlled reactions

      Dilithium sulfanide is primarily utilized in:

      • Lithium-Sulfur Batteries: It serves as a key component in these batteries, which are known for their high theoretical energy density compared to traditional lithium-ion batteries. The compound's ability to undergo reversible reactions with sulfur allows for efficient energy storage and release .
      • Electrochemical Devices: Due to its electrochemical properties, dilithium sulfanide is explored for use in various electrochemical devices beyond batteries.

    Dilithium sulfanide shares similarities with several other compounds in terms of structure and function. Here are some comparable compounds:

    Compound NameChemical FormulaUnique Features
    Lithium sulfideLi2S\text{Li}_2\text{S}Directly involved in lithium-sulfur batteries; hydrolyzes to produce hydrogen sulfide .
    Sodium sulfideNa2S\text{Na}_2\text{S}Similar structure but different reactivity; used in various industrial processes .
    Potassium sulfideK2S\text{K}_2\text{S}Exhibits similar properties; often used in analytical chemistry .
    Lithium polysulfidesLinSm\text{Li}_n\text{S}_mIntermediate species critical for battery performance; involved in complex redox reactions .

    Uniqueness

    Dilithium sulfanide's uniqueness lies in its specific application within lithium-sulfur batteries where it acts as both a product and reactant during electrochemical cycles. Its ability to stabilize various polysulfides enhances battery efficiency compared to other similar compounds.

    Traditional solid-state synthesis methods for dilithium sulfide production have historically relied on high-temperature reactions between lithium-containing precursors and sulfur sources. These approaches typically involve direct combination of elemental lithium and sulfur under controlled atmospheric conditions, requiring temperatures exceeding 700 degrees Celsius to achieve complete conversion. The fundamental reaction mechanism proceeds through thermal activation of the constituent elements, forming dilithium sulfide through direct combination in an inert atmosphere environment.

    Recent investigations have demonstrated that solid-state reactions between lithium hydroxide and elemental sulfur can produce dilithium sulfide at significantly reduced temperatures compared to traditional methods. Research conducted on this approach revealed that reactions at approximately 200 degrees Celsius in ambient air conditions can successfully generate dilithium sulfide, representing a substantial reduction in energy requirements. The reaction mechanism involves a complex series of intermediate formation steps, producing lithium sulfite, lithium thiosulfate, and water as primary byproducts. This process achieves approximately 57 percent conversion efficiency of lithium from lithium hydroxide to dilithium sulfide, corresponding to material costs of approximately 64.9 dollars per kilogram.

    The thermal stability characteristics of dilithium sulfide under various atmospheric conditions play crucial roles in determining optimal reaction parameters for solid-state synthesis. Experimental findings indicate that dilithium sulfide remains stable when exposed to oxygen at temperatures below 220 degrees Celsius, enabling synthesis procedures under less stringent atmospheric control requirements. This stability window provides opportunities for developing more economically viable production processes that do not require expensive inert atmosphere maintenance systems.

    Advanced solid-state synthesis approaches have incorporated hydrogen sulfide gas as a sulfur source, reacting with lithium-containing precursors at elevated temperatures. These gas-solid reaction systems typically employ lithium hydroxide or other lithium sources combined with hydrogen sulfide vapor under controlled temperature and pressure conditions. The methodology offers advantages in terms of product purity and reaction completeness, though it requires sophisticated gas handling equipment and safety protocols.

    Li₂S serves as a pre-lithiated cathode material, bypassing the need for metallic lithium anodes and mitigating safety risks associated with dendrite formation. Its theoretical capacity of 1,166 mAh/g and high lithium content enable energy-dense configurations [3] [4]. Recent advances involve compositing Li₂S with conductive matrices such as carbon nanotubes or reduced graphene oxide to address its intrinsic insulating nature. For instance, integrating Li₂S with a glass-ceramic solid electrolyte (Li₃PS₄-2LiBH₄) achieved a discharge capacity of 1,144.6 mAh/g at 167.5 mA/g, demonstrating 98% sulfur utilization [3].

    The antifluorite crystal structure of Li₂S (space group Fm3m) facilitates lithium-ion diffusion, with cubic and orthorhombic polymorphs influencing electrode kinetics. Computational studies reveal that the cubic phase’s bandgap of 3.865 eV necessitates doping with transition metals (e.g., Fe, Co) to enhance electronic conductivity [2] [4].

    Key Properties of Li₂S CathodesValues
    Theoretical Capacity1,166 mAh/g
    Ionic Conductivity (Li₃PS₄-2LiBH₄ composite)6.0 mS/cm at 25°C
    Electrode Density1.63–1.75 g/cm³
    Operating Voltage Range1.7–2.8 V vs. Li/Li⁺

    Polysulfide Shuttle Mitigation Mechanisms

    The polysulfide shuttle effect, where soluble intermediates migrate between electrodes, remains a major bottleneck in Li-S batteries. Li₂S-based cathodes coupled with high-donor-number electrolytes (e.g., lithium bromide or triflate) suppress this phenomenon by promoting particulate Li₂S deposition rather than passivating films [4]. For example, bromide anions reduce electrode polarization, enabling 95% sulfur utilization and stabilizing capacity over 90 cycles [4].

    Advanced interfacial engineering strategies, such as coating anodes with polyaniline-graphite composite layers, further inhibit polysulfide diffusion. COMSOL simulations demonstrate that these layers reduce lithium-ion dissolution rates by 40% and lower polysulfide shuttle currents by 32% [5].

    Solid-State Electrolyte Interface Dynamics

    In all-solid-state Li-S batteries (ASSBs), the interface between Li₂S cathodes and solid electrolytes dictates ion transport efficiency. The Li₃PS₄-2LiBH₄ electrolyte system forms a stable interfacial layer with low charge-transfer resistance (<15 Ω·cm²) [3]. Cryogenic electron microscopy reveals that nanoscale Li₂S particles (<500 nm) enhance contact with sulfide electrolytes, reducing interfacial voids during cycling [3].

    Critical Factors Influencing Interface Stability:

    • Electrolyte Particle Size: Submicron Li₃PS₄-2LiBH₄ particles improve cathode-electrolyte adhesion.
    • Stack Pressure: Applied pressures >55 MPa minimize delamination and maintain ionic pathways [3].
    • Thermal Management: Operating temperatures ≥60°C mitigate Li₂S’s poor room-temperature ionic conductivity [3].

    Lithium-Ion Conductivity Enhancement Techniques

    Enhancing Li⁺ mobility in Li₂S composites involves:

    • Doping with Halogens: Replacing sulfur sites with iodine increases ionic conductivity by 300% [2].
    • Nanostructuring: Embedding Li₂S in mesoporous carbon matrices (pore size <10 nm) reduces ion diffusion paths [4].
    • Hybrid Electrolytes: Blending Li₂S with LiBH₄ creates percolation networks, achieving bulk conductivities of 6.0 mS/cm [3].

    In situ X-ray diffraction studies show that cubic Li₂S undergoes minimal phase changes during cycling, preserving structural integrity and ion transport channels [2].

    All-Solid-State Battery Integration Challenges

    Despite progress, ASSBs face hurdles in scalability and performance:

    1. Sulfur Content vs. Electrode Porosity
    High sulfur loadings (>60 wt%) exacerbate electrode cracking due to Li₂S’s ~80% volumetric expansion [3]. Gradient electrode architectures with graded porosity (10–30%) alleviate mechanical stress [4].

    2. Interfacial Degradation
    Repeated lithiation/delithiation cycles generate microcracks at the Li₂S/electrolyte interface, increasing impedance by 25% after 50 cycles [3]. Atomic layer deposition of Al₂O₃ coatings mitigates this issue [5].

    3. Manufacturing Complexity
    Dry-room processing is required to prevent Li₂S hydrolysis, which releases toxic H₂S [2]. Scalable synthesis methods, such as ball-milling Li₂S with carbon precursors, remain under development [3].

    Density Functional Theory Analysis of Ionic Pathways

    Density Functional Theory has emerged as a fundamental computational tool for investigating the electronic structure and ionic transport properties of dilithium sulfanide (Li₂S). DFT calculations provide crucial insights into the mechanisms governing lithium-ion migration pathways within the antifluorite crystal structure of Li₂S.

    The computational methodology typically employs the Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) framework. Recent benchmark studies have demonstrated that hybrid functionals, particularly PBE0, offer superior accuracy for sulfide systems, with typical errors of less than 0.22 eV when compared to experimental values. The choice of exchange-correlation functional is critical for accurately describing the electronic properties of Li₂S, as the material exhibits insulating behavior with a band gap of approximately 3.5-4.0 eV.

    DFT calculations reveal that lithium-ion transport in Li₂S occurs primarily through vacancy-mediated mechanisms. The antifluorite structure provides tetrahedral sites for lithium ions, with diffusion pathways connecting these sites through shared faces of the coordination polyhedra. Climbing image nudged elastic band (CI-NEB) calculations have identified activation barriers for lithium-ion migration ranging from 0.5 to 0.8 eV, depending on the local environment and vacancy concentration.

    The electronic structure analysis shows that Li₂S exhibits mixed ionic-electronic conduction characteristics, with ionic conductivity dominating at elevated temperatures. The calculated electronic band structure reveals that the valence band is primarily composed of sulfur 3p orbitals, while the conduction band consists of lithium 2s and sulfur 3s orbitals. This electronic configuration influences the charge transport properties and determines the material's behavior under different electrochemical conditions.

    Ab Initio Molecular Dynamics for Diffusion Modeling

    Ab initio molecular dynamics (AIMD) simulations provide detailed insights into the dynamic behavior of lithium ions in Li₂S, offering information beyond static DFT calculations. AIMD studies employ the Born-Oppenheimer approximation with typical simulation cells containing 64-216 atoms, depending on the required statistical accuracy and computational resources.

    The temperature-dependent diffusion coefficients obtained from AIMD simulations reveal Arrhenius-type behavior, with activation energies ranging from 0.6 to 0.9 eV for bulk Li₂S. The superionic phase transition in Li₂S occurs at approximately 900 K, characterized by a dramatic increase in ionic conductivity from 10⁻¹³ S/cm at room temperature to 10⁻¹ S/cm at 1170 K.

    Mean square displacement (MSD) analysis from AIMD trajectories demonstrates that lithium-ion transport in Li₂S is three-dimensional, with preferential diffusion along specific crystallographic directions. The diffusion mechanism involves cooperative lithium-ion migration, where the movement of one lithium ion facilitates the displacement of neighboring ions through a knock-on mechanism.

    The development of machine learning force fields (ML-FF) has significantly enhanced the scope of molecular dynamics simulations for Li₂S systems. These ML-FF models, trained on DFT data, enable extended simulation times and larger system sizes while maintaining quantum mechanical accuracy. Such approaches have revealed complex diffusion networks and provided insights into the role of structural defects in facilitating ionic transport.

    Phase Transition Mechanisms Under Operational Conditions

    Understanding the phase transition behavior of Li₂S under operational conditions is crucial for optimizing its electrochemical performance. DFT calculations have identified several polymorphic forms of Li₂S, with the antifluorite structure being the most stable at ambient conditions. The phase diagram of Li₂S reveals pressure-induced transitions at approximately 13 GPa and above 30 GPa, leading to the formation of Ni₂In-type phases.

    The thermodynamic stability of Li₂S phases is evaluated through grand canonical ensemble calculations, incorporating chemical potential variations corresponding to different states of charge in lithium-sulfur batteries. The calculated formation energies indicate that Li₂S is thermodynamically unstable with respect to disproportionation into Li₂S₂ and lithium metal under certain conditions.

    Finite temperature effects on phase stability are assessed through quasi-harmonic approximations and thermodynamic integration methods. These calculations reveal that entropy contributions become significant at elevated temperatures, influencing the relative stability of different polymorphs and the onset of superionic behavior.

    The role of defects in phase transitions has been investigated through computational studies of vacancy formation and migration. The calculated defect formation energies show that Frenkel defects (lithium vacancy-interstitial pairs) are energetically favorable at high temperatures, contributing to the observed superionic behavior.

    Surface Energy and Interface Stability Calculations

    Surface energy calculations provide essential information for understanding the behavior of Li₂S interfaces in electrochemical environments. DFT calculations of low-index surfaces reveal that the (111) surface exhibits the lowest surface energy (0.85 J/m²), followed by the (100) surface (1.12 J/m²) and the (110) surface (1.45 J/m²).

    The calculated surface energies are strongly dependent on the computational methodology, particularly the treatment of van der Waals interactions. Dispersion-corrected functionals, such as DFT-D3, provide more accurate surface energy predictions compared to standard GGA functionals. The inclusion of long-range interactions is crucial for describing the weak intermolecular forces that contribute to surface stability.

    Interface stability studies focus on the thermodynamic driving forces for reaction at Li₂S surfaces. The calculated interface energies for Li₂S/electrolyte interfaces range from 0.1 to 0.5 J/m², depending on the electrolyte composition and surface termination. These calculations provide insights into the formation and stability of solid electrolyte interphase (SEI) layers.

    The adhesion energy calculations reveal that Li₂S surfaces exhibit strong interactions with carbon substrates, with calculated adhesion energies of 4.8 eV/nm². This strong adhesion contributes to the mechanical stability of Li₂S-carbon composite cathodes and influences the electrochemical performance of lithium-sulfur batteries.

    Defect Engineering Simulations for Performance Optimization

    Defect engineering represents a powerful approach for tailoring the properties of Li₂S materials. DFT calculations of point defects reveal that lithium vacancies are the most stable intrinsic defects, with formation energies of 2.5-3.0 eV under lithium-poor conditions. The calculated defect formation energies depend strongly on the chemical potential of lithium, which varies with the state of charge in electrochemical applications.

    Aliovalent doping strategies have been investigated through DFT calculations to enhance the ionic conductivity of Li₂S. The substitution of divalent cations (Mg²⁺, Ca²⁺) for lithium ions creates lithium vacancies and increases the ionic conductivity by up to three orders of magnitude. The calculated defect formation energies for aliovalent dopants provide guidelines for selecting optimal doping strategies.

    The role of grain boundaries in ionic transport has been studied through DFT calculations of bicrystal models. The calculated grain boundary energies range from 0.5 to 1.2 J/m², depending on the misorientation angle and grain boundary structure. These calculations reveal that grain boundaries can either enhance or impede ionic transport, depending on their atomic structure and chemical composition.

    Extended defects, such as dislocations and stacking faults, have been investigated through DFT calculations of supercell models. The calculated formation energies for partial dislocations in Li₂S are approximately 0.8 eV/Å, indicating that plastic deformation can occur under moderate stress conditions. The presence of extended defects influences the mechanical properties and ionic transport behavior of Li₂S materials.

    Data Tables

    SurfaceSurface Energy (J/m²)Calculated MethodReference
    (111)0.85DFT-PBE
    (100)1.12DFT-PBE
    (110)1.45DFT-PBE
    Defect TypeFormation Energy (eV)Charge StateMethod
    Lithium vacancy2.5-3.0+2DFT-HSE06
    Sulfur vacancy4.2-4.8+2DFT-HSE06
    Lithium interstitial1.8-2.2+1DFT-HSE06
    Frenkel pair4.3-5.20DFT-HSE06
    Phase TransitionPressure (GPa)Temperature (K)Method
    Antifluorite → Ni₂In-type13300DFT-GGA
    Ni₂In-type → High-pressure phase30300DFT-GGA
    Normal → Superionic0900AIMD
    Doping StrategyIonic Conductivity EnhancementActivation Energy (eV)Reference
    Mg²⁺ substitution10³×0.7
    Ca²⁺ substitution10²×0.8
    Al³⁺ substitution10⁴×0.6

    GHS Hazard Statements

    Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H261 (42.03%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
    H301 (94.2%): Toxic if swallowed [Danger Acute toxicity, oral];
    H314 (92.75%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Acute Toxic Flammable

    Flammable;Corrosive;Acute Toxic

    Other CAS

    12136-58-2

    Dates

    Last modified: 04-14-2024

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